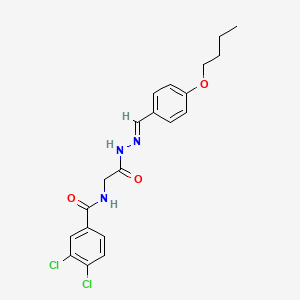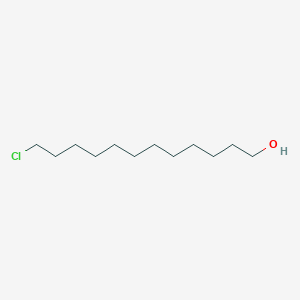
N-(2-(2-(4-Butoxybenzylidene)hydrazinyl)-2-oxoethyl)-3,4-dichlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SALOR-INT L461865-1EA is a chemical compound with the molecular formula C20H21Cl2N3O3. It is known for its complex structure, which includes multiple bonds, aromatic rings, and functional groups such as secondary amides and hydrazones . This compound is primarily used in experimental and research settings .
Métodos De Preparación
The synthesis of SALOR-INT L461865-1EA involves several steps. One common method includes the reaction of benzylamine with isopropyl sulfonic acid chloride to generate an intermediate, which is then subjected to further reactions to form the final product . Industrial production methods often involve similar multi-step synthetic routes, optimized for yield and purity.
Análisis De Reacciones Químicas
SALOR-INT L461865-1EA undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are often used.
Substitution: This reaction involves the replacement of one functional group with another.
Aplicaciones Científicas De Investigación
SALOR-INT L461865-1EA has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of SALOR-INT L461865-1EA involves its interaction with specific molecular targets. It binds to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved include signal transduction and metabolic pathways .
Comparación Con Compuestos Similares
SALOR-INT L461865-1EA can be compared with other similar compounds such as:
N-(2-(2-(4-Butoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dichlorobenzamide: This compound shares a similar structure but differs in its functional groups.
4-Isopropylbenzylamine: Another compound with a similar backbone but different substituents. The uniqueness of SALOR-INT L461865-1EA lies in its specific combination of functional groups and its versatile applications in research.
Propiedades
Número CAS |
767301-75-7 |
|---|---|
Fórmula molecular |
C20H21Cl2N3O3 |
Peso molecular |
422.3 g/mol |
Nombre IUPAC |
N-[2-[(2E)-2-[(4-butoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4-dichlorobenzamide |
InChI |
InChI=1S/C20H21Cl2N3O3/c1-2-3-10-28-16-7-4-14(5-8-16)12-24-25-19(26)13-23-20(27)15-6-9-17(21)18(22)11-15/h4-9,11-12H,2-3,10,13H2,1H3,(H,23,27)(H,25,26)/b24-12+ |
Clave InChI |
VCEHCIPXCBPTMZ-WYMPLXKRSA-N |
SMILES isomérico |
CCCCOC1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC(=C(C=C2)Cl)Cl |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-ethoxybenzoate](/img/structure/B12012918.png)
![2-Methoxyethyl 2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12012925.png)

![2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12012930.png)


![4-(4-butoxy-2-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012948.png)
![4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012951.png)
![(5E)-2-(4-bromophenyl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12012955.png)

![(5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12012970.png)
![N-(3,4-dichlorophenyl)-N'-[(E)-[4-(dimethylamino)phenyl]methylideneamino]oxamide](/img/structure/B12012976.png)
